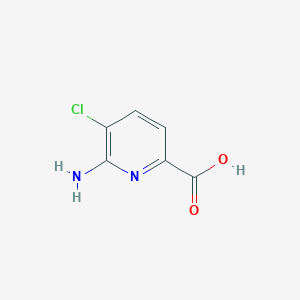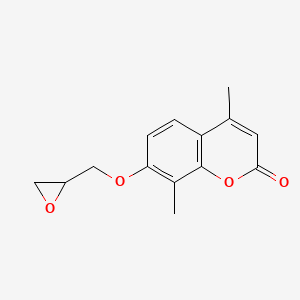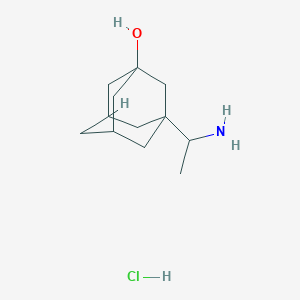
3-(1-Aminoethyl)adamantan-1-ol hydrochloride
Overview
Description
3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H21NO . It is a derivative of adamantane, a type of diamondoid, which are cage-like, three-dimensional, aliphatic hydrocarbons .
Synthesis Analysis
The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be achieved by the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. This process involves the use of the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .Molecular Structure Analysis
The molecular structure of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is represented by the InChI code: 1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/t8?,9-,10+,11+,12- .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride .Physical And Chemical Properties Analysis
The molecular weight of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride is 195.3 . The average mass is 203.709 Da and the monoisotopic mass is 203.107697 Da .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride, focusing on six unique fields:
Antiviral Applications
3-(1-Aminoethyl)adamantan-1-ol hydrochloride, a derivative of adamantane, has shown significant antiviral properties. It is particularly effective against influenza viruses by inhibiting the viral M2 protein, which is essential for viral replication . This compound’s structure allows it to block the ion channel activity of the M2 protein, thereby preventing the virus from uncoating and replicating within host cells.
Neuroprotective Effects
Research has indicated that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride exhibits neuroprotective properties. It has been studied for its potential to protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound’s ability to modulate glutamate receptors and reduce calcium influx into neurons is a key mechanism behind its neuroprotective effects.
Antiparkinsonian Activity
This compound is also being explored for its antiparkinsonian activity. It acts as an NMDA receptor antagonist, which helps in reducing the excitotoxicity associated with Parkinson’s disease . By modulating the activity of these receptors, 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can alleviate symptoms such as tremors and rigidity in Parkinson’s patients.
Antitumor Properties
Studies have shown that 3-(1-Aminoethyl)adamantan-1-ol hydrochloride possesses antitumor properties. It can induce apoptosis in cancer cells by activating various apoptotic pathways . Additionally, its ability to inhibit cell proliferation and metastasis makes it a promising candidate for cancer therapy.
Mechanism of Action
properties
IUPAC Name |
3-(1-aminoethyl)adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQOOWYJIKUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)
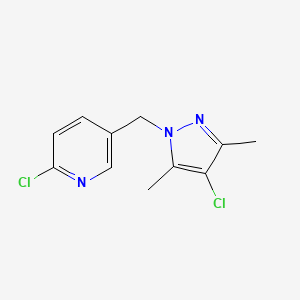
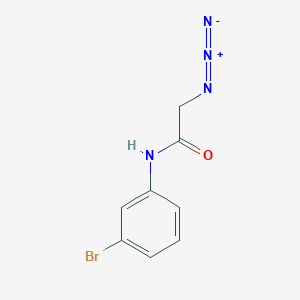
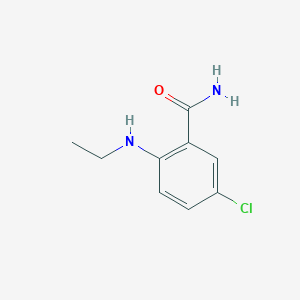
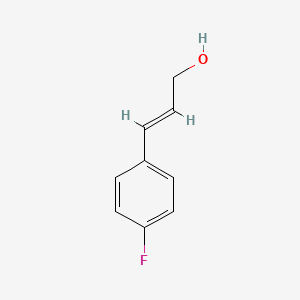
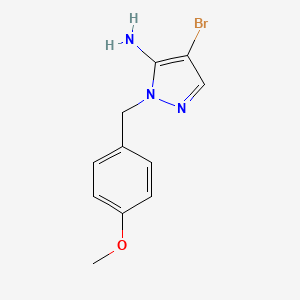
![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)
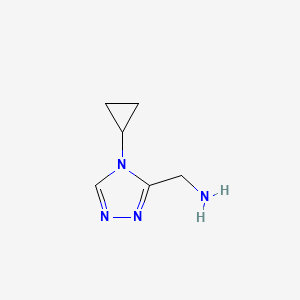
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)

